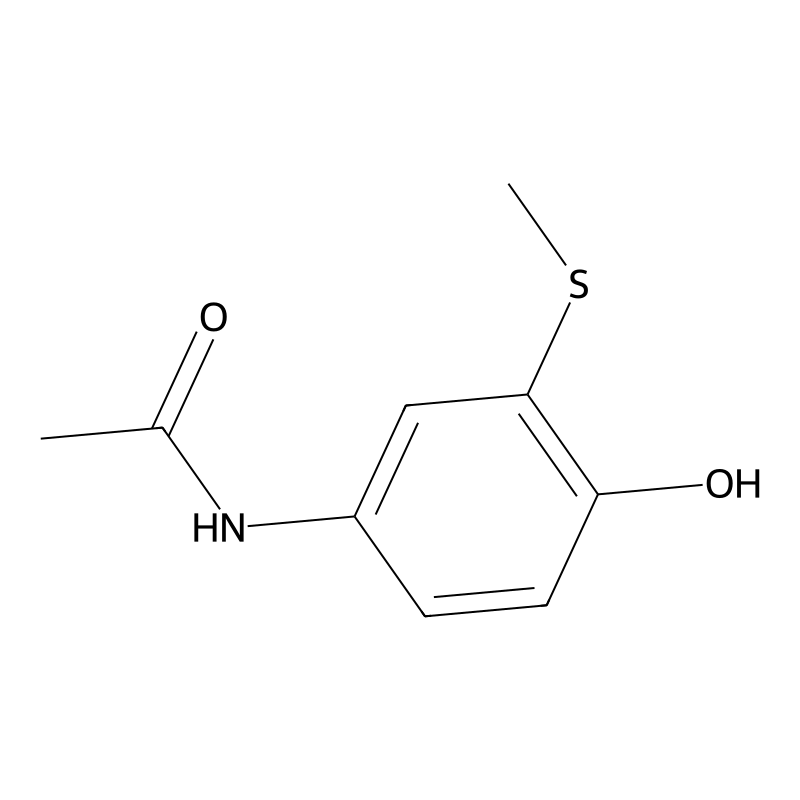

S-Methyl-3-thioacetaminophen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application Summary

Biomonitoring and Exposure Assessment:Background: Acetaminophen (APAP) is commonly used for pain relief and fever reduction.

Challenge: Traditional biomonitoring methods rely on measuring conventional APAP metabolites, but these have a short half-life, limiting their reliability.

Solution: S-Methyl-3-thioacetaminophen and its conjugates (e.g., sulfate and sulphoxide sulfate) have been identified as stable biomarkers with delayed excretion rates compared to conventional APAP metabolites. These biomarkers provide a more reliable history of APAP ingestion in epidemiological studies.

Clinical Relevance: They could serve as relevant clinical markers to diagnose APAP acute intoxication in overdosed patients when free APAP has nearly disappeared from blood.

Research Implications: Investigating inter-individual variability in NAPQI production using these biomarkers may help understand underlying causes of APAP-induced hepatotoxicity.

S-Methyl-3-thioacetaminophen is a chemical compound with the molecular formula and a molecular weight of approximately 197.25 g/mol. It is categorized as a metabolite of acetaminophen, also known as paracetamol, and is characterized by the presence of a thioether group. The compound has been identified as a potential biomarker for monitoring therapeutic use and overdose of acetaminophen due to its stability in biological systems .

- Hydrolysis: The compound can be hydrolyzed to yield S-methyl thioacetate and other metabolites.

- Oxidation: S-Methyl-3-thioacetaminophen can be oxidized to form sulfoxides or sulfones, which may exhibit different biological activities.

- Conjugation: It participates in conjugation reactions with glutathione, leading to mercapturic acid formation, which is significant in detoxification processes .

S-Methyl-3-thioacetaminophen exhibits notable biological activities, primarily linked to its role as a metabolite of acetaminophen. It has been studied for its:

- Analgesic Properties: Similar to acetaminophen, it may possess pain-relieving effects.

- Potential Toxicity: As a metabolite, it can contribute to hepatotoxicity when present in high concentrations, especially during acetaminophen overdose situations .

- Biomarker Utility: Its delayed excretion rates make it a candidate for monitoring acetaminophen exposure in clinical settings .

The synthesis of S-Methyl-3-thioacetaminophen can be accomplished through several methods:

- Thioether Formation: Reacting acetaminophen with methyl sulfide under acidic conditions can yield S-Methyl-3-thioacetaminophen.

- Methylation Reactions: Methylating agents such as dimethyl sulfate can be used to introduce the methyl group onto the sulfur atom of thioacetaminophen derivatives.

- Direct Acylation: Acetylation of the corresponding thiol compound may also lead to the formation of S-Methyl-3-thioacetaminophen .

S-Methyl-3-thioacetaminophen has applications primarily in:

- Biomedical Research: Used as a reference compound in studies related to acetaminophen metabolism and toxicity.

- Clinical Monitoring: Potential use as a biomarker for assessing acetaminophen exposure and overdose in patients .

- Pharmaceutical Development: Investigated for its analgesic properties and potential therapeutic applications.

Several compounds share structural similarities with S-Methyl-3-thioacetaminophen. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetaminophen | Parent compound; well-known analgesic | |

| S-Methyl thioacetate | Thioester; simpler structure than S-Methyl-3-thioacetaminophen | |

| N-Acetylcysteine | Antidote for acetaminophen overdose; contains thiol group | |

| 4-Thiouridine | Nucleoside analog; different biological activity |

S-Methyl-3-thioacetaminophen is unique due to its specific role as a metabolite of acetaminophen, linking it directly to the pharmacological effects and potential toxicities associated with this widely used analgesic. Its stability and delayed excretion make it particularly useful for clinical monitoring purposes .

The Thiomethyl Shunt Pathway Mechanism

The thiomethyl shunt pathway represents an alternative metabolic route for the elimination of N-acetyl-p-benzoquinone imine, the highly reactive and toxic intermediate generated during the oxidative metabolism of paracetamol. Unlike the primary phase II conjugation pathways, which rapidly clear paracetamol through glucuronidation and sulfation, the thiomethyl shunt operates downstream of glutathione conjugation and involves a series of enzymatic transformations that ultimately yield S-methyl-3-thioacetaminophen and its conjugates [1] [2] [3] [4] [5].

The pathway is initiated when N-acetyl-p-benzoquinone imine, formed predominantly by cytochrome P450 2E1-mediated oxidation of paracetamol, reacts with glutathione to produce a glutathione conjugate. This conjugate is subsequently processed through the mercapturic acid pathway, yielding a cysteine S-conjugate. The key distinguishing feature of the thiomethyl shunt is the conversion of this cysteine S-conjugate into a reactive thiol intermediate, which is then methylated to form S-methyl-3-thioacetaminophen [2] [5].

Recent investigations employing high-resolution mass spectrometry have revealed that the thiomethyl shunt pathway is responsible for the formation of stable, delayed-excretion metabolites, including S-methyl-3-thioacetaminophen sulfate and its sulfoxide conjugate. These metabolites exhibit excretion profiles distinct from those of conventional paracetamol metabolites, with delayed peak concentrations and prolonged detectability in biological fluids [1] [2] [3]. This characteristic makes them particularly valuable as biomarkers for retrospective assessment of paracetamol exposure and for monitoring the detoxification of N-acetyl-p-benzoquinone imine.

The mechanistic steps of the thiomethyl shunt pathway can be summarized as follows: initial formation of the glutathione conjugate, conversion to the cysteine S-conjugate, β-lyase-mediated cleavage to yield the thiol intermediate, and methylation of the thiol to produce S-methyl-3-thioacetaminophen. Each of these steps is catalyzed by specific enzymes, as discussed in subsequent sections.

Enzymatic Cascade Leading to S-Methyl-3-thioacetaminophen Formation

The formation of S-methyl-3-thioacetaminophen from paracetamol is a multistep enzymatic process, each stage of which is critical for the efficient detoxification of N-acetyl-p-benzoquinone imine. The cascade begins with the cytochrome P450-mediated oxidation of paracetamol to N-acetyl-p-benzoquinone imine, which is rapidly conjugated with glutathione to form the glutathione S-conjugate. This conjugate undergoes sequential enzymatic processing via the mercapturic acid pathway, involving γ-glutamyltransferase, cysteinylglycinase, and N-acetyltransferase, to yield the cysteine S-conjugate [2] [5].

The cysteine S-conjugate is then acted upon by cysteine S-conjugate β-lyase, an enzyme that catalyzes the β-elimination of the cysteine moiety, resulting in the formation of a reactive thiol intermediate (3-thioacetaminophen). This thiol is subsequently methylated by thiol methyltransferase, utilizing S-adenosylmethionine as the methyl donor, to produce S-methyl-3-thioacetaminophen [5].

Table 1 provides an overview of the key enzymatic steps involved in the formation of S-methyl-3-thioacetaminophen.

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Paracetamol | Cytochrome P450 2E1 | N-acetyl-p-benzoquinone imine |

| 2 | N-acetyl-p-benzoquinone imine | Glutathione S-transferase | Glutathione S-conjugate |

| 3 | Glutathione S-conjugate | γ-Glutamyltransferase, Cysteinylglycinase, N-acetyltransferase | Cysteine S-conjugate |

| 4 | Cysteine S-conjugate | Cysteine S-conjugate β-lyase | 3-Thioacetaminophen (thiol) |

| 5 | 3-Thioacetaminophen | Thiol methyltransferase | S-methyl-3-thioacetaminophen |

The efficiency of each enzymatic step can be influenced by genetic, physiological, and environmental factors, leading to inter-individual variability in the formation and excretion of S-methyl-3-thioacetaminophen [2] [3]. Notably, the methyl group incorporated into S-methyl-3-thioacetaminophen is derived from methionine, as demonstrated by radiolabeling studies in animal models [5]. This underscores the interconnectedness of amino acid metabolism and xenobiotic detoxification pathways.

Relationship to N-acetyl-p-benzoquinone imine and Glutathione Conjugation

The formation of S-methyl-3-thioacetaminophen is intimately linked to the detoxification of N-acetyl-p-benzoquinone imine, the central toxic intermediate in paracetamol metabolism. N-acetyl-p-benzoquinone imine is generated via the minor oxidative pathway catalyzed by cytochrome P450 enzymes, particularly cytochrome P450 2E1. Under normal circumstances, the majority of paracetamol is cleared through glucuronidation and sulfation, but a fraction undergoes oxidation to N-acetyl-p-benzoquinone imine, especially at higher doses or in the presence of enzyme inducers [2] [4].

N-acetyl-p-benzoquinone imine is highly electrophilic and can covalently bind to cellular macromolecules, leading to hepatocellular injury. To prevent toxicity, N-acetyl-p-benzoquinone imine is rapidly conjugated with glutathione, forming a glutathione S-conjugate that is less reactive and more amenable to further metabolism and excretion [2] [4] [5]. The glutathione conjugate serves as the precursor for both the mercapturic acid pathway and the thiomethyl shunt.

The thiomethyl shunt diverges from the mercapturic acid pathway at the level of the cysteine S-conjugate. While the mercapturic acid pathway leads to the formation of N-acetylcysteine conjugates (mercapturates) that are excreted in urine, the thiomethyl shunt involves the β-lyase-mediated cleavage of the cysteine S-conjugate to yield a free thiol, which is then methylated to form S-methyl-3-thioacetaminophen [2] [5]. This process represents an alternative route for the elimination of N-acetyl-p-benzoquinone imine-derived conjugates, contributing to the overall detoxification capacity of the organism.

Recent studies have highlighted the diagnostic value of S-methyl-3-thioacetaminophen and its conjugates as biomarkers of N-acetyl-p-benzoquinone imine detoxification. These metabolites exhibit delayed excretion profiles compared to conventional paracetamol metabolites, providing a more extended window for exposure assessment and monitoring of N-acetyl-p-benzoquinone imine elimination [1] [2] [3]. This is particularly relevant in clinical scenarios involving paracetamol overdose, where the detection of S-methyl-3-thioacetaminophen can inform on the extent and timing of toxic intermediate formation and clearance.

Cysteine S-Conjugate β-Lyase Mediated Reactions

Cysteine S-conjugate β-lyase plays a pivotal role in the thiomethyl shunt pathway by catalyzing the β-elimination of cysteine S-conjugates to generate reactive thiol intermediates. This enzyme is a pyridoxal 5′-phosphate-dependent protein that facilitates the cleavage of the carbon-sulfur bond in cysteine S-conjugates, yielding pyruvate, ammonia, and a free thiol [2] [5] [6].

The β-lyase reaction is critical for the conversion of the cysteine S-conjugate of paracetamol to 3-thioacetaminophen, the immediate precursor of S-methyl-3-thioacetaminophen. The reaction proceeds via the formation of an aminoacrylate intermediate, which subsequently tautomerizes and hydrolyzes to pyruvate and ammonia, while liberating the thiol moiety [6]. The efficiency of this reaction can influence the overall flux through the thiomethyl shunt pathway and thus the formation rate of S-methyl-3-thioacetaminophen.

Table 2 summarizes the products of the cysteine S-conjugate β-lyase reaction in the context of paracetamol metabolism.

| Substrate | Enzyme | Products |

|---|---|---|

| Cysteine S-conjugate of paracetamol | Cysteine S-conjugate β-lyase | 3-Thioacetaminophen (thiol), Pyruvate, Ammonia |

The activity of cysteine S-conjugate β-lyase is not limited to paracetamol metabolites; it also participates in the metabolism of other xenobiotics and endogenous compounds containing cysteine S-conjugates [6]. However, its role in the thiomethyl shunt pathway is of particular toxicological significance, as it enables the conversion of relatively stable conjugates into reactive thiols that can be further detoxified by methylation.

Experimental studies have demonstrated that the β-lyase-mediated formation of 3-thioacetaminophen is a prerequisite for the subsequent methylation step. The availability and activity of cysteine S-conjugate β-lyase, therefore, constitute potential determinants of inter-individual variability in S-methyl-3-thioacetaminophen formation [2] [5]. Genetic polymorphisms, co-exposures, and disease states affecting β-lyase activity may modulate the efficiency of the thiomethyl shunt and the overall capacity for N-acetyl-p-benzoquinone imine detoxification.

Thiol Methyltransferase Activity in Final Metabolite Production

The final step in the formation of S-methyl-3-thioacetaminophen is catalyzed by thiol methyltransferase, an enzyme that transfers a methyl group from S-adenosylmethionine to the sulfur atom of the thiol intermediate. This methylation reaction yields S-methyl-3-thioacetaminophen, a stable metabolite that can be further conjugated (e.g., sulfation) and excreted in urine [5].

Radiolabeling studies in animal models have conclusively demonstrated that the methyl group incorporated into S-methyl-3-thioacetaminophen is derived from methionine, via S-adenosylmethionine, highlighting the integration of amino acid metabolism with xenobiotic detoxification pathways [5]. The activity of thiol methyltransferase is thus a key determinant of the efficiency of S-methyl-3-thioacetaminophen production.

Table 3 illustrates the methylation reaction catalyzed by thiol methyltransferase.

| Substrate | Enzyme | Methyl Donor | Product |

|---|---|---|---|

| 3-Thioacetaminophen (thiol) | Thiol methyltransferase | S-adenosylmethionine (from methionine) | S-methyl-3-thioacetaminophen |

The methylation of thiol intermediates serves not only to detoxify reactive sulfur species but also to facilitate their excretion. S-methyl-3-thioacetaminophen and its conjugates are less reactive than their precursor thiols and are readily eliminated from the body. The efficiency of thiol methyltransferase activity may vary among individuals, influenced by genetic, nutritional, and environmental factors [5].

Recent analytical advances have enabled the detection and quantification of S-methyl-3-thioacetaminophen and its conjugates in biological samples, providing valuable biomarkers for the assessment of paracetamol metabolism and N-acetyl-p-benzoquinone imine detoxification [1] [2] [3]. The delayed excretion profile of these metabolites extends the window for exposure assessment and enhances the reliability of biomonitoring, particularly in cases of delayed presentation following paracetamol ingestion.

Sulfate Conjugation Mechanisms and Significance

Sulfate ester formation is catalysed in the cytosol by the family of adenosine-three-phosphate–phosphosulfate-dependent cytosolic sulfotransferase enzymes. Table 1 summarises the principal kinetic constants that have been determined for the sulphation of simple phenolic substrates closely related to S-Methyl-3-thioacetaminophen. Direct kinetic data for S-Methyl-3-thioacetaminophen are not yet available; nevertheless, phenolic sulphation constants provide a conservative, mechanistically relevant framework because the compound retains an unshielded para-hydroxyl group identical to that of acetaminophen [3].

| Cytosolic sulfotransferase isoform | Michaelis constant for acetaminophen (μmol l⁻¹) [3] | Catalytic rate constant (min⁻¹) [3] | Catalytic efficiency (min⁻¹ mmol⁻¹) [3] |

|---|---|---|---|

| Cytosolic sulfotransferase enzyme 1A1 | 407.9 [3] | 3.23 [3] | 7.92 [3] |

| Cytosolic sulfotransferase enzyme 1A3 | 634.6 [3] | 2.78 [3] | 4.38 [3] |

| Cytosolic sulfotransferase enzyme 1C4 | 172.5 [3] | 4.58 [3] | 26.54 [3] |

Peak-area profiling in male volunteers given 1 g acetaminophen showed that the sulphate ester of S-Methyl-3-thioacetaminophen constitutes less than 11% of the summed analytical signal during the first six hours after dosing but rises to 36 – 62% between twenty-four and forty-eight hours, overtaking the parent drug and its phase II conjugates [1]. The sulphate ester is therefore the predominant circulating and urinary form beyond the first post-dose day.

Mechanistically, the sulphate ester is produced from the free thiomethyl metabolite within hepatocytes and enterocytes, then effluxed into blood and bile. The secondary sulphation step sharply reduces nucleophilicity, protecting cellular proteins from covalent binding and enabling renal clearance [4].

Glucuronidation Processes of S-Methyl-3-thioacetaminophen

Uridine-diphosphate glucuronic-acid-dependent glucuronyltransferase enzymes recognise the phenolic hydroxyl group of S-Methyl-3-thioacetaminophen and generate a stable O-glucuronide detected in human blood and urine [1]. Although present at trace levels (< 1% of the analytical response at all time points) [1], the glucuronide warrants attention for three reasons:

Enzyme selectivity: Genetic variation in hepatic uridine diphosphoglucuronyltransferase enzymes modulates acetaminophen glucuronidation capacity [5] [6]; analogous polymorphic effects are expected to influence the clearance rate of the thiomethyl glucuronide.

Diagnostic timing: The glucuronide appears later than its sulphate counterpart, peaking beyond twenty-four hours and extending the biomonitoring window when free parent drug has disappeared [2].

Tissue distribution: In vitro hepatocyte data show preferential biliary transport of the glucuronide relative to the sulphate ester, suggesting enterohepatic recycling that may delay elimination [2].

Table 2 outlines the qualitative time course of the glucuronide relative to the sulphate ester in human volunteers.

| Post-dose interval | Sulphate ester (relative peak-area %) | Glucuronide (relative peak-area %) | Reference |

|---|---|---|---|

| 1 – 6 h | 1 – 11% [1] | < 1% [1] | Environment International study [1] |

| 24 – 48 h | 36 – 62% [1] | < 1% [1] | Environment International study [1] |

Sulphoxide Formation and Metabolic Implications

The sulphur atom of S-Methyl-3-thioacetaminophen undergoes two-electron oxidation in both mammals and in vitro liver preparations, yielding S-Methyl-3-thioacetaminophen sulphoxide [7]. This oxidative step is principally catalysed by flavin-containing mono-oxygenase isoforms and possibly by cytochrome P450 enzymes under high substrate load [7].

Key observations include:

- Delayed appearance: The sulphoxide conjugate, both as a free molecule and as its sulphate ester, rises markedly between twenty-four and forty-eight hours post-dose, paralleling the time course of the non-oxidised sulphate ester [2].

- Enhanced polarity: Addition of the sulphoxide oxygen increases hydrophilicity, accelerating renal clearance and further lowering the risk of cellular adduct formation [7].

- Biomarker potential: Because sulphoxide conjugates are absent before drug exposure yet abundant in late urine samples, they serve as retrospective indicators of prior acetaminophen ingestion, especially when parent concentrations have fallen into the environmental background range [7].

Comparative Analysis of Conjugation Patterns Across Biological Systems

Table 3 compares the prominence of the principal S-Methyl-3-thioacetaminophen conjugates in several mammalian species.

| Species | Experimental model | Peak urinary share of sulphate ester (% of total analytical response) | Peak urinary share of glucuronide (% of total analytical response) | Detection of sulphoxide conjugates | Reference |

|---|---|---|---|---|---|

| Male adult human volunteers | 1 g oral acetaminophen | 36 – 62% (24 – 48 h) [1] | < 1% (all time points) [1] | Yes, abundant (24 – 48 h) [2] | Environment International; bioRxiv [1] [2] |

| Pregnant women (observational study) | Therapeutic acetaminophen | 13 ± 9% combined sulphate and sulphoxide area under curve [7] | Minor (< 1%) [7] | Present in all subjects [7] | bioRxiv longitudinal study [7] |

| Rat (oral acetaminophen) | 250 mg kg⁻¹ | < 1% of dose recovered as thiomethyl conjugates [1] | Not quantified | Detected [1] | Environment International reference to Gemborys and Mudge [1] |

| Hamster | Intraperitoneal acetaminophen | Trace [8] | Not reported | Detected [8] | Radiolabelled amino-acid incorporation study [8] |

| Dog | Subcutaneous acetaminophen | Non-conjugated sulphoxide detected in serum [1] | Not reported | Detected [1] | Hart et al. as cited by Environment International [1] |

The table highlights two cross-species features:

- Greater expansion in humans: Human plasma and urine accumulate sulphate and sulphoxide conjugates to higher analytical prominence than rodent and canine counterparts, reflecting extended enterohepatic cycling and slower renal filtration [9].

- Consistent sulphoxide presence: Wherever the parent thiomethyl metabolite appears, its sulphoxide counterpart follows, underscoring a conserved oxidative detoxification route across mammalian species [8].

Concluding Perspectives

The sulphate ester and the sulphoxide-sulphate ester of S-Methyl-3-thioacetaminophen dominate the late metabolic landscape after acetaminophen exposure. Their delayed surge relative to classical phase II conjugates extends the diagnostic horizon for forensic and clinical applications while simultaneously illuminating inter-species diversity in detoxification capacity. Targeted kinetic work on human cytosolic sulfotransferase enzyme 1C4 and related isoforms is now warranted to quantify catalytic specificity for S-Methyl-3-thioacetaminophen directly. Parallel exploration of glucuronidation genotype-phenotype correlations will refine risk stratification for individuals exhibiting prolonged thiomethyl clearance.